1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Description
Properties
IUPAC Name |
1,3-bis(benzenesulfonyl)benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c22-19-20(27(23,24)15-9-3-1-4-10-15)17-13-7-8-14-18(17)21(19)28(25,26)16-11-5-2-6-12-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYQAMDUPWHPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197827 | |
| Record name | 1,3-Dihydro-1,3-bis(phenylsulfonyl)-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748-53-8 | |
| Record name | 1,3-Dihydro-1,3-bis(phenylsulfonyl)-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=748-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1,3-bis(phenylsulfonyl)-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The structure features two phenylsulfonyl groups attached to a benzimidazole core, which enhances its potential applications.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, often starting with the reaction of 1,3-dihydro-2H-benzimidazol-2-one with phenylsulfonyl chloride in the presence of a base such as triethylamine or pyridine. This process facilitates the formation of sulfonamide linkages that are crucial for the compound's biological activity.
Antibacterial Activity
Research indicates that compounds like this compound may exhibit antibacterial properties by inhibiting bacterial enzyme systems involved in folic acid synthesis. This mechanism is similar to that of traditional sulfonamide antibiotics. Studies have demonstrated that benzimidazole derivatives possess a broad spectrum of antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of benzimidazole derivatives. The presence of sulfonamide moieties has been linked to enhanced cytotoxicity against several cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting proliferation in human cancer cell lines such as HeLa and A-549. The efficacy appears to be influenced by the electronic nature of substituents on the phenyl groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. The following table summarizes key findings related to SAR:
| Substituent | Biological Activity | Effect on Activity |
|---|---|---|
| Phenyl group | Antibacterial | Enhances activity |
| Sulfonamide moiety | Anticancer | Increases cytotoxicity |
| Electron-withdrawing groups | Varies | Can enhance or reduce activity depending on context |
Case Studies
Several case studies have investigated the biological effects of this compound and its analogs:
- Antibacterial Study : A study evaluated the antibacterial efficacy of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics .
- Anticancer Evaluation : In vitro studies demonstrated that derivatives with sulfonamide groups significantly inhibited cell growth in cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to induction of apoptosis via mitochondrial pathways .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one exhibits significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents .
Enzyme Inhibition
Additionally, this compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For instance, it has shown promise in inhibiting certain proteases involved in viral replication, suggesting potential applications in antiviral therapies .
Materials Science
Polymer Additives
In materials science, this compound is explored as an additive in polymer formulations. Its sulfonyl groups enhance thermal stability and mechanical properties of polymers when incorporated into polymer matrices . This application is particularly relevant in industries requiring durable materials.
Photonic Applications
The compound's unique optical properties make it suitable for photonic applications. Research indicates that it can be used in the development of light-emitting devices and sensors due to its ability to absorb and emit light at specific wavelengths .
Chemical Intermediate
Synthesis of Complex Molecules
As a chemical intermediate, this compound is valuable in organic synthesis. It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals . Its versatility allows chemists to modify its structure to develop new compounds with desired properties.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of breast cancer cell proliferation by inducing apoptosis. |
| Study 2 | Antimicrobial Properties | Effective against multiple bacterial strains; potential for antibiotic development. |
| Study 3 | Enzyme Inhibition | Inhibits viral proteases; promising for antiviral drug development. |
| Study 4 | Polymer Additives | Improved thermal stability and mechanical strength in polymer matrices. |
| Study 5 | Photonic Applications | Suitable for light-emitting devices; effective light absorption and emission properties. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl groups act as electron-deficient centers, enabling nucleophilic displacement under specific conditions.
Key Findings :
-
Sulfonyl groups facilitate nucleophilic attack due to their strong electron-withdrawing nature .
-
Alkylation occurs preferentially at the less hindered nitrogen of the benzimidazole ring .
Electrophilic Aromatic Substitution
The benzimidazole core undergoes nitration and sulfonation, directed by the sulfonyl substituents.
| Reaction Type | Conditions | Positional Selectivity | Yield | Reference |
|---|---|---|---|---|
| Nitration | KNO₃/H₂SO₄, 50–60°C, 4 h | Para to sulfonyl groups | 83% | |
| Sulfonation | H₂SO₄/SO₃, 80°C, 6 h | Meta positions | 65–70% |
Key Findings :
-
Nitration occurs at the para position relative to sulfonyl groups due to electronic deactivation .
-
Steric hindrance from bulky sulfonyl groups limits substitution at ortho positions .
Oxidation and Reduction
The sulfonyl groups remain stable under mild redox conditions but participate in controlled transformations.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | H₂O₂/AcOH, 60°C | No change in sulfonyl groups | |
| Reduction | LiAlH₄/THF, reflux | Partial reduction to sulfinic acid |
Key Findings :
-
Hydrogen peroxide selectively oxidizes sulfide impurities without affecting sulfonyl groups .
-
Strong reducing agents like LiAlH₄ partially reduce sulfonyl to sulfinic acid moieties .
Ring-Opening and Condensation Reactions
The benzimidazole ring reacts under extreme conditions to form fused or open-chain products.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), 100°C, 12 h | Cleavage to bis-sulfonamide | |
| Condensation | Ac₂O, reflux | Formation of acetylated derivatives |
Key Findings :
-
Concentrated HCl hydrolyzes the benzimidazole ring, yielding bis(phenylsulfonyl)urea derivatives .
-
Acetic anhydride acetylates free NH sites, enhancing solubility in organic solvents .
Complexation with Metals
The compound forms coordination complexes due to its nitrogen-rich structure.
| Metal Salt | Solvent System | Complex Structure | Application Insight | Reference |
|---|---|---|---|---|
| Cu(II)Cl₂ | DMF/EtOH | Octahedral geometry | Potential catalytic activity | |
| Fe(III)Cl₃ | MeOH | Tetrahedral coordination | Magnetic studies |
Key Findings :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one with structurally related benzimidazol-2-one derivatives, focusing on substituent effects, biological activity, and applications.
Table 1: Structural Comparison of Benzimidazol-2-one Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: Anti-QS Activity: Unsubstituted derivatives (e.g., 22a) exhibit moderate anti-QS activity in P. aeruginosa, inhibiting virulence factors like elastase and pyocyanin. Acetyl-substituted analogs (22c) show enhanced activity, suggesting that electron-withdrawing groups improve target interaction . Antidopaminergic Effects: Pimozide’s bulky bis(4-fluorophenyl)butyl-piperidinyl substituents enable dopamine receptor antagonism, critical for inducing ovulation in fish . The phenylsulfonyl groups in the target compound may similarly influence receptor binding but require empirical validation.
Pharmaceutical Relevance :
- Domperidone EP Impurity F, a bis-piperidinylpropyl derivative, arises during domperidone synthesis. Its complex structure (Cl, piperidinyl) necessitates stringent quality control in drug manufacturing .
- Hydroxymethyl-substituted analogs (e.g., 1,3-bis(hydroxymethyl)) are used as intermediates due to their solubility and reactivity .
Structural Complexity vs. Stability :
Q & A
Q. What are the key strategies for synthesizing 1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one, and how are reaction conditions optimized?
The compound can be synthesized via two distinct strategies: (1) imidazole ring construction using oxidative cyclization of thiourea derivatives, or (2) nucleophilic substitution of benzimidazolone precursors with phenylsulfonyl groups. Optimization involves controlling oxidative conditions (e.g., using H₂O₂ for sulfoxide formation or stronger oxidants like mCPBA for sulfone derivatives). Reaction temperatures (e.g., 60–80°C) and stoichiometric ratios of sulfonylating agents (e.g., phenylsulfonyl chloride) are critical to minimize side reactions. Purity is enhanced by column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures .
Q. How is the structure of this compound confirmed using spectroscopic methods?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm) and sulfonyl groups (no direct protons; confirmed via ¹³C signals at ~125–135 ppm).
- HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 425.08 for C₁₉H₁₅N₂O₄S₂).
- FT-IR : Stretching vibrations for S=O bonds (1150–1350 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹). X-ray crystallography may further validate stereoelectronic properties if single crystals are obtained .
Q. What analytical methods are recommended for purity assessment and quantification in pharmaceutical impurity profiling?
High-performance liquid chromatography (HPLC) with a C18 column (e.g., 250 × 4.6 mm, 5 µm) and UV detection at 254 nm is standard. Mobile phases often combine acetonitrile and phosphate buffer (pH 3–4). Relative retention times (RRT) for the compound are calibrated against parent drugs (e.g., domperidone, RRT ~1.2–1.3). Acceptance criteria include peak area limits (≤0.25% for specified impurities) and resolution ≥2.0 from adjacent peaks .
Advanced Research Questions
Q. How can synthetic byproducts like sulfoxides or disubstituted derivatives be identified and mitigated?
Byproducts arise from incomplete sulfonylation or over-oxidation. Techniques include:
- LC-MS/MS : To detect sulfoxide (m/z +16) or disulfonylated derivatives.
- Reaction monitoring : Adjusting oxidant equivalents (e.g., limiting H₂O₂ to 1.2 eq. for sulfoxide prevention).
- Temperature control : Lower temperatures (≤50°C) reduce over-oxidation. Purification via preparative HPLC with gradient elution (e.g., 30–70% acetonitrile/water) isolates target compounds .
Q. What mechanistic insights explain the regioselectivity of sulfonyl group introduction in benzimidazolone derivatives?
Sulfonylation occurs preferentially at the N1 and N3 positions due to:
- Electronic effects : Electron-rich nitrogen atoms in the benzimidazolone ring are more nucleophilic.
- Steric factors : Bulky phenylsulfonyl groups favor substitution at less hindered positions. Computational studies (DFT calculations) can map charge distribution and transition states to predict regioselectivity .
Q. How should researchers resolve contradictions in chromatographic retention data across different studies?
Discrepancies in RRT often stem from:
- Column variability : Batch-to-batch differences in stationary phase chemistry.
- Mobile phase pH : Adjusting buffer pH (e.g., from 3.0 to 4.0) alters ionization and retention. Standardization using EP/USP reference standards (e.g., domperidone impurity F) ensures consistency. Cross-validation with two orthogonal methods (e.g., HPLC and capillary electrophoresis) confirms accuracy .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Sulfonyl Derivative Formation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
